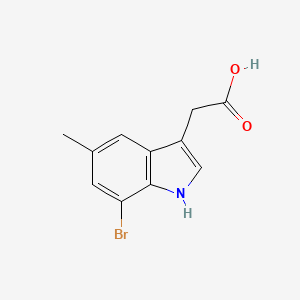

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(7-bromo-5-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-2-8-7(4-10(14)15)5-13-11(8)9(12)3-6/h2-3,5,13H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSWAQYYTLGCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of Indole Core

Selective bromination at the 7-position is challenging due to multiple reactive sites on indole. Literature suggests the use of N-bromosuccinimide (NBS) or other brominating agents under controlled conditions to achieve regioselectivity.

- In a related approach, 5,7-difluoroindole was brominated using NBS in dichloromethane to afford brominated indole derivatives with high regioselectivity and yield (up to 92%).

- The use of tosyl protection on the indole nitrogen facilitates selective bromination by preventing side reactions and increasing regioselectivity.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety is typically introduced at the 3-position of the indole ring via several methods:

- Grignard Reaction : The formation of (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester as an intermediate, followed by reduction with selective hydride reagents (e.g., lithium aluminium hydride, lithium tri-tert-butoxyaluminum hydride) to yield the indole acetic acid derivative.

- Alkylation of Indole-3-acetic Acid Derivatives : Sodium hydride-mediated deprotonation of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid in dry dimethylformamide (DMF), followed by alkylation with benzyl halides, has been demonstrated to yield substituted indole acetic acids.

- Ester Hydrolysis : Hydrolysis of ester intermediates under basic conditions (e.g., lithium hydroxide in dioxane/water) to obtain the free acid form.

Alternative Synthetic Routes

- A four-step diazotization and bromination route starting from para-aminotoluene, followed by ring closure to form brominated indole derivatives, has been reported as scalable and convenient for producing brominated indole building blocks.

- Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura) have been employed to substitute bromine atoms on the indole ring with various aryl groups, although these reactions can be limited by low yields and complex purification.

Detailed Reaction Conditions and Reagents

Purification Techniques

- Crystallization from methanol or other suitable solvents is commonly used to purify the final acid product.

- Silica gel chromatography with mobile phases such as dichloromethane, ethanol, and aqueous ammonia is applied for intermediate purification, especially for hydrophobic intermediates.

- Preparative reverse-phase HPLC on C18 columns is employed when separating closely related brominated indole derivatives, particularly after Pd-catalyzed cross-coupling reactions.

Research Findings and Optimization Insights

- The use of alternative reducing agents to lithium aluminium hydride (e.g., sodium dihydro-bis(2-methoxyethoxy)aluminate) has improved yields and simplified purification by enabling crystallization instead of chromatography.

- Minimizing excess base and controlling temperature during alkylation reduces side products such as isomerization to allenes, improving yield and purity.

- Pd-catalyzed cross-coupling remains a bottleneck for scale-up due to low reactivity of substrates and formation of inseparable mixtures, highlighting a need for further optimization or alternative synthetic strategies.

- Protecting groups such as tosyl on the indole nitrogen enhance regioselectivity in bromination and facilitate subsequent functionalization steps.

Summary Table of Key Preparation Methods

Análisis De Reacciones Químicas

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

One of the primary applications of 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid lies in pharmaceutical research. Its structural similarity to known bioactive compounds suggests potential anti-inflammatory and analgesic properties. Studies have indicated that indole derivatives exhibit significant biological activity, including anti-cancer and anti-diabetic effects.

Case Study Example:

A study published in a peer-reviewed journal explored the synthesis of various indole derivatives, including this compound. The results showed promising cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for further drug development.

Biochemical Studies

In biochemical research, this compound may serve as a probe for studying specific biological pathways involving indole derivatives. Its ability to interact with various enzymes and receptors can provide insights into metabolic processes.

Case Study Example:

Research focusing on the modulation of serotonin receptors demonstrated that indole-based compounds can influence neurotransmitter activity. The application of this compound in such studies could elucidate its role in neuropharmacology and mental health.

Agricultural Chemistry

The compound's structural features may also offer applications in agricultural chemistry, particularly as a potential growth regulator or pesticide. Indole derivatives are known to affect plant growth and development, making them candidates for agricultural applications.

Case Study Example:

Field trials have been conducted to evaluate the efficacy of indole-based compounds as growth promoters in various crops. Preliminary results indicated enhanced growth rates and yield improvements when treated with specific indole derivatives, suggesting further exploration of this compound in this context.

Mecanismo De Acción

The mechanism of action of 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to various receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Comparison of Substituent Positions and Molecular Properties

Key Observations :

- Bromine Position: Bromine at the 7-position (target compound) vs.

- Methyl Group : The 5-methyl group in the target compound stabilizes the indole ring, reducing rotational freedom compared to unmethylated analogues .

- Bulkier Substituents : The 3-chlorobenzyl group in the derivative from introduces significant steric effects, leading to distinct crystal packing via O–H···O hydrogen bonds (2.679 Å) .

Reactivity Trends :

- Brominated indoles are prone to nucleophilic substitution at the bromine site, enabling further functionalization.

- Acetic acid moieties facilitate salt formation or esterification, enhancing bioavailability .

Actividad Biológica

Overview

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the indole derivatives class, which are recognized for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.

The molecular structure of this compound includes a bromine atom at the 7th position and a methyl group at the 5th position of the indole ring, which contributes to its unique chemical and biological properties.

The biological activity of this compound is mediated through its interaction with various molecular targets and pathways:

- Molecular Targets : It may bind to specific receptors or enzymes, modulating their activity.

- Biochemical Pathways : The compound influences signaling pathways related to cell proliferation, apoptosis, and inflammation, which are crucial in various disease processes.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted its potential in inhibiting cancer cell proliferation by inducing apoptosis through the modulation of key signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives have been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests that this compound might also exert similar effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other indole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Contains no bromine | Plant hormone involved in growth regulation |

| 5-Methoxyindole derivatives | Varying substitutions | Anticancer and antimicrobial properties |

| 1-Benzylindole derivatives | Benzyl group at position 1 | Distinct pharmacological effects |

The specific substitution pattern in this compound imparts unique chemical reactivity and biological activities compared to these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives:

- Anticancer Studies : Research has demonstrated that certain indole derivatives can inhibit cancer cell lines effectively. For example, a study showed that modifications at the indole's seventh position could enhance anticancer potency .

- Antimicrobial Research : A recent investigation into related indole compounds revealed their ability to enhance antibiotic efficacy against resistant bacterial strains, indicating a potential role for this compound as an antibiotic adjuvant .

Q & A

Q. What are the established synthetic routes for 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid?

A common approach involves coupling reactions using indole precursors. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has been employed for structurally related bromoindole derivatives. Friedel-Crafts alkylation or ester hydrolysis of pre-functionalized indole intermediates (e.g., ethyl esters) may also yield the target compound. Reaction optimization often requires monitoring via TLC (Rf ~0.30 in 70:30 EtOAc:hexane) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] at m/z 427.0757 for analogs) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, as demonstrated for ethyl indole-acetate derivatives .

Q. How should this compound be stored to ensure stability?

Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., N) to prevent degradation. Avoid exposure to moisture, as hygroscopicity may alter reactivity. Stability tests under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term studies .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of bromine substitution in indole derivatives?

Electrophilic aromatic substitution (EAS) typically favors the 5- or 7-position due to electron-donating methyl groups. Computational studies (DFT) can predict activation energies for bromination pathways. Experimentally, sodium acetate in refluxing acetic acid enhances regiocontrol, as seen in analogous indole syntheses .

Q. How can structural analogs inform structure-activity relationship (SAR) studies?

Modifying the methyl or bromine substituents alters electronic and steric properties. For example:

- 5-Methyl substitution : Enhances lipophilicity, impacting membrane permeability.

- 7-Bromo substitution : Influences halogen-bonding interactions with biological targets.

Crystallographic data (e.g., torsion angles from ethyl ester derivatives) provide benchmarks for molecular docking .

Q. What purification strategies resolve challenges in isolating this compound?

- Flash Chromatography : Use gradient elution (e.g., EtOAc:hexane) to separate bypolarity.

- Recrystallization : DMF/acetic acid mixtures yield high-purity crystalline products .

Q. How do solvent systems affect reaction outcomes in indole-acetic acid syntheses?

Polar aprotic solvents (e.g., DMF) stabilize intermediates in CuAAC reactions, while PEG-400 improves catalyst recyclability. Protic solvents (e.g., acetic acid) facilitate proton transfer in EAS .

Q. Are there contradictions in reported synthetic methodologies?

Discrepancies exist in catalyst selection (e.g., CuI vs. Pd-based systems) and solvent optimization. For instance, CuI in PEG-400/DMF achieves higher yields for azide-alkyne couplings compared to traditional THF/water systems .

Q. What computational tools model the electronic properties of this compound?

Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict reactivity. Molecular dynamics simulations assess solvation effects, while QSAR models correlate substituent effects with bioactivity .

Q. How is this compound utilized in interdisciplinary research?

- Chemical Biology : Probes for enzyme inhibition (e.g., esterase substrates) .

- Materials Science : Building block for fluorescent dyes or metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.